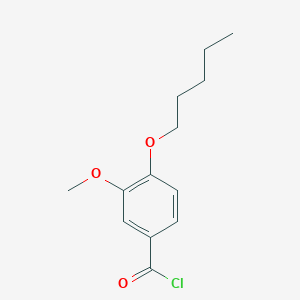

3-Methoxy-4-(pentyloxy)benzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methoxy-4-(pentyloxy)benzoyl chloride is a useful research compound. Its molecular formula is C13H17ClO3 and its molecular weight is 256.73. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Derivatization Reagent for Hydroxyl and Amino Compounds

3-Methoxy-4-(pentyloxy)benzoyl chloride is used as a derivatization reagent for compounds with hydroxyl and/or amino groups. This application is critical in chromatography, as it enhances the detection and analysis of various compounds. The reagents are stable, condense quantitatively under mild conditions, and form strongly fluorescent derivatives suitable for thin-layer and high-performance liquid chromatography (Tsuruta & Kohashi, 1987).

Synthesis of Brovanexine Hydrochloride

Another application is in the synthesis of brovanexine hydrochloride, a compound derived from vanillin. This synthesis involves several steps, including oxidation, esterification, and chlorination, with 3-Methoxy-4-acetoxy-benzoyl chloride playing a crucial role (Song Hong-rui, 2010).

Antimicrobial and Antioxidant Activities

This compound is also involved in the creation of new classes of antimicrobials and antioxidants. These compounds have been synthesized and evaluated for their efficacy in inhibiting microbial growth and oxidative processes (Rangaswamy et al., 2017).

Polymer Synthesis

In polymer science, this chemical is utilized for in situ end group modification of hyperbranched polyesters. It plays a role in controlling the degree of polymerization and in altering the properties of the polymers, such as solubility and thermal stability (Kricheldorf et al., 1999).

Benzoylation Reactions

This compound is used in benzoylation reactions, providing a 'green' methodology for the efficient and selective benzoylation of various substances, including nucleosides, phenols, and aromatic amines (Prasad et al., 2005).

Mecanismo De Acción

Target of Action

Benzoyl chloride compounds are generally known to be reactive acylating agents . They can react with various biological molecules such as carboxylic acids, alcohols, and amines .

Mode of Action

The mode of action of 3-Methoxy-4-(pentyloxy)benzoyl chloride is likely to involve acylation reactions with its targets. In these reactions, the benzoyl chloride moiety of the compound acts as an acyl donor, transferring its acyl group to the target molecule . This can result in the formation of carboxylic anhydrides, esters, or amides, depending on the nature of the target .

Biochemical Pathways

It’s worth noting that benzoyl chloride compounds are often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .

Pharmacokinetics

The pharmacokinetics of such compounds can be influenced by factors such as their molecular weight, lipophilicity, and chemical stability .

Result of Action

The compound’s acylation reactions can lead to significant changes in the structure and function of its target molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is likely to be sensitive to conditions such as temperature, pH, and the presence of other reactive species . These factors can affect the compound’s reactivity, stability, and the rate at which it undergoes reactions with its targets .

Propiedades

IUPAC Name |

3-methoxy-4-pentoxybenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO3/c1-3-4-5-8-17-11-7-6-10(13(14)15)9-12(11)16-2/h6-7,9H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVFWXHLBYMLRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C(=O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3005734.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B3005744.png)

![N-(5-methylisoxazol-3-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3005747.png)

![Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B3005752.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B3005754.png)